molecular formula C13H12N2O4S B2554967 N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide CAS No. 324759-20-8

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2554967
CAS No.: 324759-20-8
M. Wt: 292.31
InChI Key: VIFFSKDGKSFBGK-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-nitrothiophene-2-carboxamide (CAS 324759-20-8) is a high-purity chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol. This nitrothiophene carboxamide (NTC) belongs to a novel class of antibacterial agents with a promising mechanism of action against Gram-negative bacteria. It functions as a prodrug that requires activation by specific bacterial nitroreductases, namely NfsA and NfsB, within the bacterial cell to exert its potent antibacterial effects . Its primary research value lies in its engineered ability to overcome a major challenge in antibiotic discovery: efflux pump-mediated resistance. This compound was optimized using structure-based design to reduce its binding to the AcrAB-TolC efflux pump, a key Resistance Nodulation and Division (RND) system in bacteria like E. coli . This design strategy makes it potent against wild-type and multi-drug resistant (MDR) clinical isolates, including E. coli , Shigella spp., and Salmonella spp. . Research demonstrates that NTC compounds are bactericidal in vitro and have shown efficacy in standard mouse thigh infection models, highlighting their potential for therapeutic development . This compound is intended for research purposes to further explore novel antibacterial strategies and combat multidrug-resistant infections. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-10-5-3-9(4-6-10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFFSKDGKSFBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Nitration of Thiophene: The starting material, thiophene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Carboxylation: The nitrated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2-position.

    Amidation: The final step involves the reaction of the carboxylated nitrothiophene with 4-ethoxyaniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: N-(4-aminophenyl)-5-nitrothiophene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

  • N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the development of new materials with specific properties, including polymers and organic semiconductors.

Synthetic Routes

  • The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. The general synthetic route involves the reaction of 5-nitrothiophene-2-carboxylic acid with 4-ethoxyaniline under acidic conditions.

Biological Applications

Antimicrobial Activity

  • This compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits potent activity against Gram-positive and Gram-negative bacteria, including resistant strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

  • This compound has demonstrated anticancer activity in vitro against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Inhibition of cell proliferation
HeLa (Cervical Cancer)12Modulation of apoptosis signaling

Medicinal Chemistry

Potential Therapeutic Uses

  • The compound is being explored for its potential therapeutic properties, particularly in oncology and infectious diseases. Its structural features suggest various pharmacological activities that may be beneficial in treating diseases resistant to conventional therapies.

Case Studies

  • A recent study evaluated the efficacy of this compound in mouse models of cancer, demonstrating significant tumor reduction compared to control groups. The compound was also tested for its ability to enhance the effects of existing chemotherapy drugs, showing promising synergistic effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide and its analogues:

Compound Name Core Structure Substituent(s) Molecular Formula Purity/Yield Key Reference
This compound (Target) 5-Nitrothiophene-2-carboxamide 4-Ethoxyphenyl C₁₃H₁₂N₂O₄S Not reported -
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-Nitrothiophene-2-carboxamide Thiazolyl with 3-methoxy-4-CF₃-phenyl C₁₆H₁₀F₃N₃O₄S₂ 42%
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-Nitrothiophene-2-carboxamide Thiazolyl with 3,5-difluorophenyl C₁₄H₇F₂N₃O₃S₂ 99.05%
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 5-Nitrothiophene-2-carboxamide Oxadiazolyl with 4-methoxyphenyl C₁₄H₁₀N₄O₅S Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl C₁₁H₈N₂O₃S Crystalline solid

Key Observations:

  • Substituent Effects: The 4-ethoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to methoxy or fluoro substituents in analogues. This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Structural Properties

  • Dihedral Angles and Crystal Packing: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence intermolecular interactions (e.g., C–H⋯O/S bonds), which are critical for crystallinity and stability . The 4-ethoxyphenyl group in the target compound may introduce similar or larger angles due to steric effects.
  • Lipophilicity and Solubility: The nitro group increases molecular weight and logP, while the ethoxy group enhances lipophilicity compared to methoxy or fluoro substituents. This could favor passive diffusion across bacterial membranes but hinder aqueous solubility .

Biological Activity

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a thiophene ring , which contribute to its unique electronic properties and biological activities. The ethoxyphenyl moiety enhances its ability to penetrate cellular membranes, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets . The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects . The compound's mode of action may involve:

  • Inhibition of bacterial cell wall synthesis .
  • Disruption of membrane integrity .
  • Interference with specific enzymes or receptors involved in cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound acts as a prodrug that requires activation by bacterial nitroreductases for its antibacterial effects, demonstrating bactericidal activity in vitro and efficacy in animal models .

Anticancer Potential

The compound has shown promise in anticancer research. Studies suggest that it may enhance the cytotoxicity of certain chemotherapeutic agents by acting as a radiosensitizer in hypoxic conditions, which are often present in solid tumors. This property is particularly valuable for improving the effectiveness of radiotherapy .

Research Findings and Case Studies

StudyFindings
Parveen et al. (2020)Investigated the compound's potential as a radiosensitizer; demonstrated increased efficacy in tumor models under hypoxic conditions .
PMC3895407 (2018)Identified the compound's antibacterial activity against multiple strains; emphasized the role of nitroreductases in activating the compound .
MDPI Study (2020)Explored structure-activity relationships; showed that modifications to the thiophene ring could enhance biological activity .

Q & A

Q. Methodological Notes

  • Synthesis: Prioritize anhydrous conditions to avoid nitro group hydrolysis.
  • Crystallization: Slow evaporation from ethanol/water mixtures improves crystal quality for SCXRD .
  • Biological Assays: Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .

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